Dual Halogenation Drives a Significantly Higher Calculated LogP Than the Dechlorinated Analog
The target compound's calculated partition coefficient (LogP) is a key differentiator from analogs lacking the 3-chloro substituent. A higher LogP is often correlated with enhanced membrane permeability and can be a critical parameter for CNS-targeted programs . While the target compound has a calculated LogP of 3.87, the close analog 1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol, which lacks the 3-chloro group, has a significantly lower estimated LogP of 2.5-3.5 . This quantifiable difference in lipophilicity is a direct consequence of the additional chlorine atom and provides a key data point for selection in lipophilicity-driven design.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.8681 (calculated) |
| Comparator Or Baseline | 1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol; LogP = 2.5 - 3.5 (estimated range) |
| Quantified Difference | The target compound's LogP is approximately 0.37 to 1.37 units higher. |
| Conditions | In silico calculation methods (details not specified by data sources); target value from leyan.com, comparator from benchchem.com. |
Why This Matters
For procurement in CNS or intracellular target projects, the higher LogP of the target compound indicates potentially superior passive permeability, making it a more suitable choice than its dechlorinated counterpart for penetrating lipid-rich barriers.
